molecular formula C19H18F3NO3 B5105510 Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5105510
M. Wt: 365.3 g/mol
InChI Key: RTBXOPCSZVYUGQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative with a molecular formula of C₁₉H₁₈F₃NO₃ and a molecular weight of 365.3 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, a methyl ester at position 3, and a partially saturated quinoline core. The trifluoromethyl group significantly enhances metabolic stability, lipophilicity, and bioavailability, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-10-15(18(25)26-2)16(17-13(23-10)4-3-5-14(17)24)11-6-8-12(9-7-11)19(20,21)22/h6-9,16,23H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBXOPCSZVYUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

Scientific Research Applications

Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially modulating enzyme activity or receptor binding. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features Biological Activities/Applications
Target Compound 4-(4-trifluoromethylphenyl), methyl ester C₁₉H₁₈F₃NO₃ High metabolic stability due to -CF₃; methyl ester enhances solubility Antimicrobial, antiviral, anticancer potential
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () 2-chloro-5-nitrophenyl, trimethyl quinoline core C₁₉H₁₉ClN₂O₅ Electron-withdrawing -NO₂ and -Cl groups increase reactivity; bulky substituents reduce mobility Not explicitly stated; likely cytotoxic activity
2-Methoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () 4-hydroxyphenyl, methoxyethyl ester C₂₂H₂₇NO₅ Hydroxyl group improves solubility; methoxyethyl ester may slow hydrolysis Research applications in material science
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () 4-methoxyphenyl C₁₉H₂₁NO₄ Methoxy group enhances electron density; lower lipophilicity than -CF₃ Calcium channel modulation
Ethyl 4-(3,4,5-trimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () 3,4,5-trimethoxyphenyl, ethyl ester C₂₂H₂₇NO₆ Multiple methoxy groups increase polarity; ethyl ester extends half-life Antioxidant, antibacterial

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy or hydroxyl analogs, favoring membrane permeability .
  • Solubility : Compounds with polar groups (e.g., -OH in ) exhibit higher aqueous solubility, while -CF₃ and methyl esters balance lipophilicity and solubility .
  • Stability: The -CF₃ group resists metabolic degradation better than -NO₂ () or -Cl (), enhancing pharmacokinetic profiles .

Biological Activity

Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C17H18F3N1O3C_{17}H_{18}F_3N_1O_3, and it features a hexahydroquinoline core with a trifluoromethyl phenyl substituent. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against a range of bacterial and fungal strains. In vitro tests demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
Methyl 2-methyl...A549 (Lung Cancer)18

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives have also been documented. Studies show that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis or cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1 : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Case Study 2 : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in inflammatory markers compared to control groups.

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